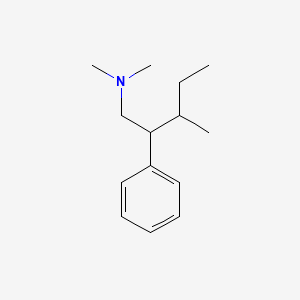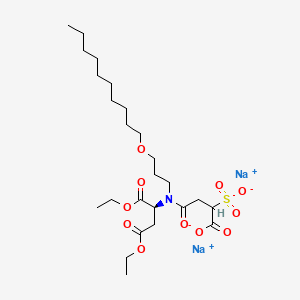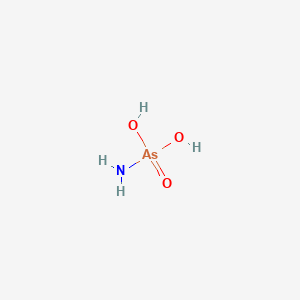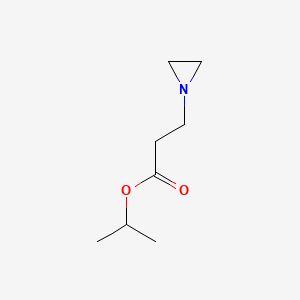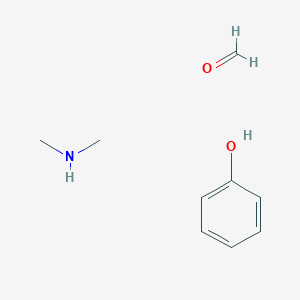![molecular formula C9H11NO B14694670 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde CAS No. 34668-54-7](/img/structure/B14694670.png)
9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde is a bicyclic compound that features a nitrogen atom within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde typically involves cycloaddition reactions. One effective method is the [6π + 2π]-cycloaddition of N-substituted azepines catalyzed by transition metal complexes such as cobalt (II) acetylacetonate . This reaction can be performed under a dry argon atmosphere to ensure the purity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence neural signaling pathways . This interaction is crucial for its potential therapeutic effects in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Anatoxin-a: A potent nicotinic acetylcholine receptor agonist.
Pinnamine: Another alkaloid with similar structural features.
Bis-homoepibatidine: Known for its high affinity for nicotinic receptors.
Uniqueness: 9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde stands out due to its unique bicyclic structure, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
34668-54-7 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
9-azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c11-7-10-8-3-1-2-4-9(10)6-5-8/h1-4,7-9H,5-6H2 |
InChI-Schlüssel |
KCJXPTVMHWTPFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC=CC1N2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


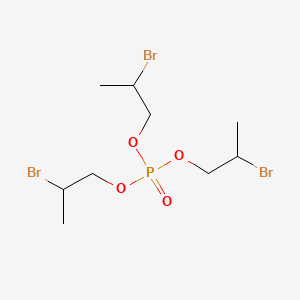
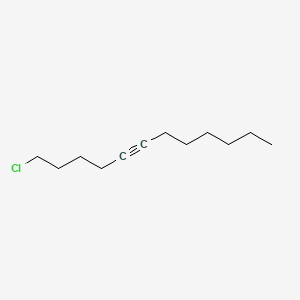
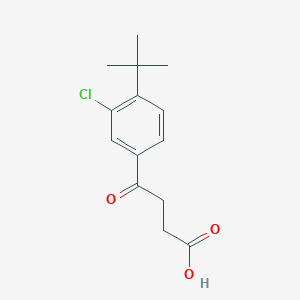
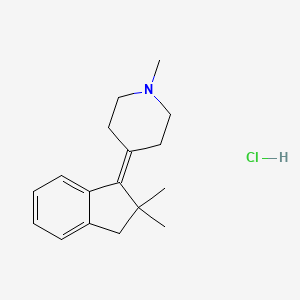
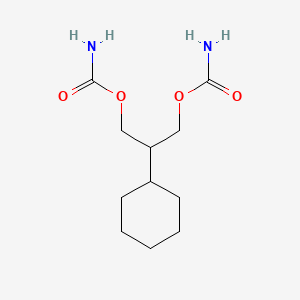
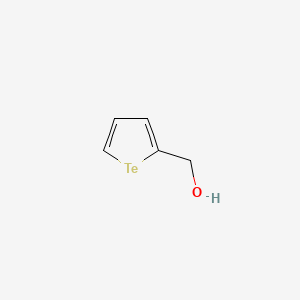
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
